N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethyl groups and a thioacetamide moiety attached to a fluorophenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the benzo[d]thiazole derivative with 2-chloroacetamide in the presence of a base such as sodium hydride.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction between the thioacetamide intermediate and 4-fluorobenzenethiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thioacetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies aim to elucidate its mechanism of action and optimize its efficacy and safety profile for potential therapeutic use.
Industry
Industrially, the compound may be used in the development of specialty chemicals, including dyes, pigments, and agrochemicals, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are likely to play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide
Uniqueness
Compared to its analogs, N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-10-7-11(2)16-14(8-10)23-17(20-16)19-15(21)9-22-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COACKSWKRGNZKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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